![molecular formula C16H36ClNO B14487562 N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride CAS No. 64632-07-1](/img/structure/B14487562.png)
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride typically involves the reaction of N,N-diethylamine with nonyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar surfactant properties.
N,N-Diethyl-N-methylethanaminium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Properties
CAS No. |
64632-07-1 |
|---|---|
Molecular Formula |
C16H36ClNO |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
triethyl(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-9-10-11-12-13-14-15-18-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XCFTVSHFDAUQKR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC[N+](CC)(CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


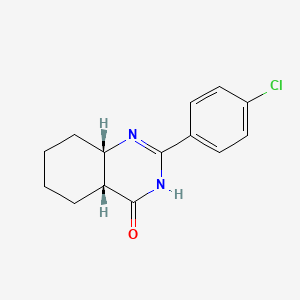
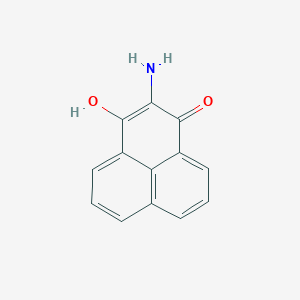
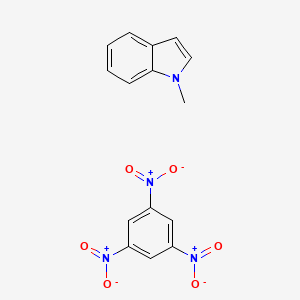

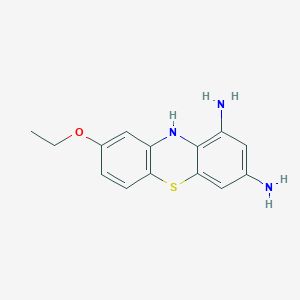
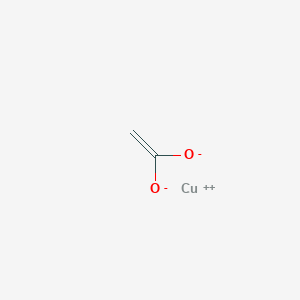
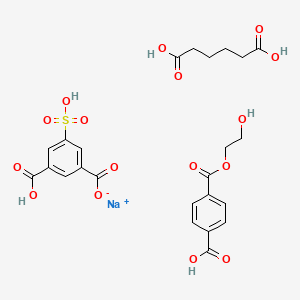
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
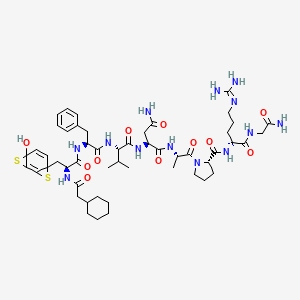
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)

